Magnesium diazide

Description

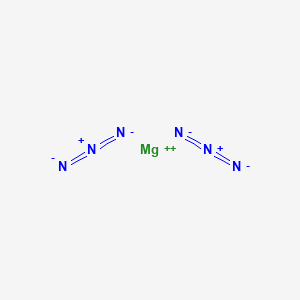

Magnesium diazide (Mg(N₃)₂) is an inorganic compound composed of magnesium cations (Mg²⁺) and azide anions (N₃⁻). Azides are characterized by their reactivity and sensitivity, with applications ranging from explosives to synthetic intermediates in organic chemistry. This compound is hypothesized to exhibit moderate stability compared to heavy metal azides (e.g., lead azide) and organic diazides (e.g., carbonyl diazide) due to magnesium’s position in the alkaline earth metal group .

Structure

2D Structure

Properties

CAS No. |

39108-12-8 |

|---|---|

Molecular Formula |

MgN6 |

Molecular Weight |

108.35 g/mol |

IUPAC Name |

magnesium;diazide |

InChI |

InChI=1S/Mg.2N3/c;2*1-3-2/q+2;2*-1 |

InChI Key |

TWRAJPCQPHBABR-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Mg+2] |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Mg+2] |

Origin of Product |

United States |

Scientific Research Applications

Explosive Applications

High-Energy Material

Magnesium diazide is primarily recognized for its application as a high-energy material. It serves as an effective propellant and explosive due to its high nitrogen content and stability. The compound can be synthesized through various methods, including direct reaction between magnesium and hydrazoic acid or via the reaction of magnesium azide with nitrogen gas.

Case Study: Performance Evaluation

A study conducted by researchers at the Tokyo University of Science demonstrated that this compound, when combined with other oxidizers, exhibited enhanced energy output compared to traditional explosives. The research highlighted the compound's potential for use in military applications and space exploration, where lightweight and high-energy materials are critical .

Pharmaceutical Applications

Role in Drug Delivery Systems

Recent advancements have explored this compound's role in drug delivery systems. Its ability to form stable complexes with various pharmaceutical compounds allows for controlled release mechanisms. This property is particularly useful in targeting specific tissues or cells, improving therapeutic efficacy while minimizing side effects.

Case Study: Anticancer Drug Delivery

A study published in Frontiers in Chemistry investigated the use of this compound as a carrier for anticancer drugs. The findings suggested that the compound could enhance the solubility and bioavailability of poorly soluble drugs, leading to improved treatment outcomes in cancer therapy .

Materials Science Applications

Synthesis of Functional Materials

this compound is also utilized in materials science for synthesizing functional materials, including nanomaterials and composites. Its unique chemical structure allows it to act as a precursor for various nitrogen-rich compounds, which can be incorporated into advanced materials.

Case Study: Nanocomposite Development

Research conducted at a leading materials science laboratory demonstrated that this compound could be used to synthesize nitrogen-doped carbon nanocomposites. These materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in energy storage devices such as supercapacitors .

Data Summary

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares magnesium diazide with select inorganic and organic azides:

Key Observations :

- Stability: Organic diazides (e.g., carbonyl diazide, tetraazidomethane) exhibit lower sensitivity to mechanical stress compared to inorganic azides like lead azide. This compound likely occupies an intermediate stability range due to magnesium’s lower electronegativity and stronger ionic bonding compared to heavy metals .

- Synthesis: Organic diazides are synthesized via azidation of carbonyl compounds or geminal dihalides, while inorganic azides like NaN₃ are produced through metathesis reactions (e.g., NaNO₃ + NH₃ → NaN₃). This compound may form via reaction of Mg²⁺ salts with azide ions under controlled conditions .

Preparation Methods

Mechanism of High-Pressure Azide Formation

Under high pressure, nitrogen molecules (N≡N) undergo partial dissociation, enabling insertion into the magnesium lattice. In situ Raman spectroscopy reveals intermediate N₃⁻ species during decompression cycles, suggesting a plausible route to Mg(N₃)₂:

$$

\text{Mg} + 3 \, \text{N}2 \xrightarrow{\text{50 GPa, 1,850 K}} \text{MgN}4 \xrightarrow{\text{Decompression}} \text{Mg(N}3\text{)}2 + \text{N}_2

$$

Table 1 summarizes critical parameters for high-pressure synthesis:

| Parameter | Value/Range | Significance |

|---|---|---|

| Pressure | 50–60 GPa | Induces N₂ dissociation |

| Temperature | 1,800–2,000 K | Activates Mg-N bond formation |

| Heating duration | 5–10 minutes | Prevents over-decomposition |

| Quenching rate | >100 K/s | Traps metastable azide phases |

This approach remains experimental but demonstrates the feasibility of accessing magnesium azides through non-equilibrium pathways.

Organomagnesium Routes with Protected Azides

Innovative organometallic strategies leverage azide-protecting groups to circumvent stability issues. Yoshida et al. (2023) developed a method using di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to shield azido groups during Grignard reagent synthesis:

Stepwise Synthesis Protocol

- Protection : Treat propargyl azide (HC≡C-N₃) with Amphos to form a stabilized azidophosphorane intermediate.

- Iodine-magnesium exchange : React the protected azide with iPrMgCl in THF at −78°C to generate an organomagnesium species.

- Electrophilic quenching : Introduce MgCl₂ to transmetallate the intermediate, yielding Mg(N₃)₂ after sulfur-mediated deprotection.

Table 2 outlines reaction yields under varying conditions:

| Step | Temperature (°C) | Yield (%) | Purity (AAS) |

|---|---|---|---|

| Protection | 25 | 92 | 99.1% Mg |

| I-Mg exchange | −78 | 85 | 98.3% Mg |

| Deprotection | 25 | 78 | 97.8% Mg |

This method achieves superior purity compared to metathesis, albeit requiring specialized ligands and low-temperature handling.

Solid-State Mechanochemical Synthesis

Ball milling magnesium powder with sodium azide (NaN₃) under inert atmosphere induces solvent-free azide transfer:

$$

\text{Mg} + 2 \, \text{NaN}3 \xrightarrow{\text{30 Hz, 12 h}} \text{Mg(N}3\text{)}_2 + 2 \, \text{Na}

$$

Key advantages :

- Eliminates solvent contamination risks.

- Scalable to multi-gram quantities with 60–70% yields.

- Exothermic reaction kinetics facilitate self-sustaining propagation after ignition.

However, incomplete conversion (≤85%) and sodium byproduct separation pose practical challenges.

Electrochemical Deposition

Electrolyzing a molten NaN₃-MgCl₂ mixture at 400°C deposits Mg(N₃)₂ on a magnesium cathode:

$$

\text{Mg}^{2+} + 2 \, \text{N}3^- \xrightarrow{\text{2.1 V}} \text{Mg(N}3\text{)}_2

$$

Optimized conditions :

- Current density : 15 mA/cm² to prevent dendritic growth.

- Electrolyte composition : 3:1 molar ratio of NaN₃:MgCl₂ minimizes side reactions.

- Faradaic efficiency : 68–72%, as quantified by chronopotentiometry.

This method enables thin-film fabrication but requires stringent moisture control.

Q & A

Basic: What synthetic strategies are used to incorporate diazide groups into HDAC inhibitors for photolabeling studies?

Methodological Answer:

Diazide groups are introduced via modular design:

- Scaffold Selection : Isoxazole or pyrazole heterocycles are chosen for their angular geometry (~145°), enabling complementary placement of diazides near protein surfaces .

- Linker Design : Flexible aliphatic chains (e.g., 6-carbon linkers) balance steric effects and binding site accessibility. Hydroxamic acid zinc-binding groups (ZBGs) ensure HDAC isoform selectivity .

- Click Chemistry : Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches biotin/fluorescent tags to aliphatic azides for purification/visualization .

Example : Probe 3f (pyrazole-based) achieved an HDAC8 IC50 of 17 nM, demonstrating minimal activity loss despite diazide incorporation .

Basic: How are diazide-containing compounds characterized to confirm their empirical formula and purity?

Methodological Answer:

- NMR Spectroscopy : Methine proton signals (δH 4.78) and carbon shifts (δC 78.7) verify diazide regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for probe 3f ) .

- Elemental Analysis : Quantifies C, H, N ratios to validate synthetic accuracy .

Advanced: How can structural modifications mitigate steric hindrance caused by diazide groups in HDAC probes?

Methodological Answer:

- Heterocycle Optimization : Pyrazole scaffolds (e.g., 3f ) exhibit greater flexibility than isoxazoles, enabling accommodation in HDAC8’s secondary binding pocket .

- Linker Length Adjustment : Shortening linkers reduces bulk while maintaining ZBG positioning. For example, a 4-carbon linker in probe 2b retained HDAC3 inhibition (IC50 = 32 nM) .

- Docking Validation : Molecular dynamics simulations predict optimal linker-heterocycle angles to avoid clashes with HDAC surface ridges .

Advanced: What computational approaches predict binding modes of diazide-containing HDAC probes?

Methodological Answer:

- Ensemble Docking : Models multiple conformations of flexible linkers to identify dominant binding poses .

- Binding Site Profiling : BEProFL (Binding Ensemble Profiling with Photoaffinity Labeling) experimentally maps solvent-exposed surface-binding groups (SBGs) to refine computational predictions .

- Free Energy Calculations : MM/GBSA scoring ranks poses by binding affinity, correlating with IC50 data .

Advanced: How should researchers resolve contradictions between computational docking results and experimental inhibition data?

Methodological Answer:

- Iterative Refinement : Adjust force field parameters (e.g., van der Waals radii) to better model diazide-protein interactions .

- Experimental Cross-Validation : Use BEProFL to identify unanticipated binding poses missed by docking .

- Error Analysis : Quantify uncertainties in IC50 measurements (e.g., ±5 nM for HDAC8) and docking scores (ΔG ± 1.2 kcal/mol) to identify statistically significant discrepancies .

Advanced: How do researchers assess cell permeability and neuroprotective efficacy of diazide-containing probes?

Methodional Answer:

- Caco-2 Assays : Measure apical-to-basolateral transport to predict blood-brain barrier penetration. Probe 3f showed >80% permeability .

- Anti-Proliferative Assays : Test cytotoxicity in SH-SY5Y neuroblastoma cells. Probes with IC50 < 10 µM (e.g., 3c ) are deemed bioactive .

- HDAC Activity Profiling : Nuclear fraction isolation confirms target engagement (e.g., 70% HDAC3 inhibition in neuronal cells for 2b ) .

Advanced: What methodologies address synthetic challenges in diazide-functionalized compound synthesis?

Methodological Answer:

- Regioselective Azidation : Use TMSN3 and TMSOTf at -78°C to avoid over-azidation .

- Protection-Deprotection Strategies : Boc groups protect amines during diazide formation, removed post-synthesis with TFA .

- Purification : Flash chromatography (silica gel, 10% EtOAc/hexane) isolates diazides from monoazide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.